molecular formula C11H22N4S2 B12362925 6-(Dibutylamino)-1,3,5-triazinane-2,4-dithione

6-(Dibutylamino)-1,3,5-triazinane-2,4-dithione

Cat. No.: B12362925
M. Wt: 274.5 g/mol
InChI Key: CHGFBBLDBMZABC-UHFFFAOYSA-N
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Description

6-(Dibutylamino)-1,3,5-triazinane-2,4-dithione is an organic compound that belongs to the class of triazine derivatives This compound is known for its unique chemical structure, which includes a triazine ring substituted with dibutylamino and dithione groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Dibutylamino)-1,3,5-triazinane-2,4-dithione typically involves the reaction of dibutylamine with cyanuric chloride, followed by the introduction of sulfur to form the dithione group. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the process is carried out under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(Dibutylamino)-1,3,5-triazinane-2,4-dithione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dithione group to thiol or sulfide groups.

    Substitution: Nucleophilic substitution reactions can occur at the triazine ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under mild to moderate temperatures and may require the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted triazine derivatives. These products have diverse applications in material science and organic synthesis.

Scientific Research Applications

6-(Dibutylamino)-1,3,5-triazinane-2,4-dithione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Dibutylamino)-1,3,5-triazinane-2,4-dithione involves its interaction with molecular targets through its triazine and dithione groups. These interactions can lead to the inhibition of enzymatic activity, disruption of cellular processes, or stabilization of metal surfaces. The compound’s ability to form stable complexes with metal ions is a key factor in its effectiveness as a corrosion inhibitor.

Comparison with Similar Compounds

Similar Compounds

  • 6-Diallylamino-1,3,5-triazine-2,4-dithiol monosodium (DAN)
  • 2-Dibutylamino-4,6-dimercapto-1,3,5-triazine

Uniqueness

Compared to similar compounds, 6-(Dibutylamino)-1,3,5-triazinane-2,4-dithione exhibits unique properties due to the presence of both dibutylamino and dithione groups. This combination enhances its ability to interact with various molecular targets and provides superior corrosion inhibition properties. Additionally, its versatility in undergoing different chemical reactions makes it a valuable compound in synthetic chemistry and material science .

Properties

Molecular Formula

C11H22N4S2

Molecular Weight

274.5 g/mol

IUPAC Name

6-(dibutylamino)-1,3,5-triazinane-2,4-dithione

InChI

InChI=1S/C11H22N4S2/c1-3-5-7-15(8-6-4-2)9-12-10(16)14-11(17)13-9/h9H,3-8H2,1-2H3,(H3,12,13,14,16,17)

InChI Key

CHGFBBLDBMZABC-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C1NC(=S)NC(=S)N1

Origin of Product

United States

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